N-Benzyloxycarbonylserylleucinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonylserylleucinamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of serine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected serine with leucine amide under specific reaction conditions . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Chemical Reactions Analysis
Types of Reactions: N-Benzyloxycarbonylserylleucinamide can undergo various chemical reactions, including:
Oxidation and Reduction:
Common Reagents and Conditions:
Coupling Reactions: DCC and NHS are commonly used as coupling reagents in the synthesis of peptide bonds.
Major Products: The major products formed from these reactions include the deprotected amino acid derivatives and various substituted derivatives depending on the specific reactions performed .
Scientific Research Applications
N-Benzyloxycarbonylserylleucinamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonylserylleucinamide involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group of serine, allowing for selective reactions at other functional groups. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme interactions . The molecular targets and pathways involved depend on the specific applications and reactions in which the compound is used.
Comparison with Similar Compounds
- N-Benzyloxycarbonylglycylleucinamide
- N-Benzyloxycarbonylalanylleucinamide
- N-Benzyloxycarbonylvalylleucinamide
Comparison: N-Benzyloxycarbonylserylleucinamide is unique due to the presence of the serine residue, which contains a hydroxyl group that can participate in additional hydrogen bonding and other interactions compared to other amino acids like glycine, alanine, or valine . This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-11(2)8-13(15(18)22)19-16(23)14(9-21)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXHXTSKUSVXIO-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169586 | |
Record name | N-Benzyloxycarbonylserylleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-87-2 | |
Record name | N-Benzyloxycarbonylserylleucinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonylserylleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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